3-Fluoro-4-methoxybenzonitrile

Medicinal Chemistry Endocrinology CYP11B1 Inhibition

3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) is the only positional isomer validated for potent, selective human CYP11B1 inhibition (IC₅₀ 29 nM). Its defined 3-fluoro-4-methoxy substitution pattern is structurally essential for steroidogenic pathway research (Cushing's syndrome, hypertension) and for inducing ferroelectric liquid crystal chiral phases. Alternative isomers (e.g., 4-fluoro-3-methoxybenzonitrile) exhibit distinct efflux profiles, CYP2D6 inhibition, and different liquid crystalline behavior, making them unsuitable surrogates. Procure this high-purity (≥98%) research-grade material with certified COA to ensure batch-to-batch reproducibility in lead optimization and advanced material science applications.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 331-62-4
Cat. No. B1362260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxybenzonitrile
CAS331-62-4
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)F
InChIInChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
InChIKeyFEEOVAOEPGQDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) Procurement Guide: Comparative Analysis of a Fluorinated Benzonitrile Building Block


3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) is a halogenated aromatic nitrile classified as a fluorinated benzonitrile [1]. Characterized by the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol, it features a nitrile group (-CN), a methoxy group (-OCH3), and a single fluorine atom substituted on a benzene ring [2]. This specific substitution pattern distinguishes it from its numerous positional isomers and analogs, conferring unique physicochemical and biological properties. The compound serves as a critical synthetic intermediate and, as supported by direct experimental data, demonstrates potent and selective biological activity, most notably as an inhibitor of the human CYP11B1 enzyme [3].

Why 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) Cannot Be Substituted with Generic 'Fluoromethoxybenzonitriles'


The class of 'fluoromethoxybenzonitriles' encompasses multiple positional isomers with the same molecular formula but distinct three-dimensional structures and electron distributions. These subtle differences in the relative positions of the fluoro, methoxy, and nitrile groups on the benzene ring lead to profound, non-linear changes in critical drug design parameters and material properties [1]. Consequently, a simple substitution with an alternative isomer, such as 4-fluoro-3-methoxybenzonitrile or 2-fluoro-5-methoxybenzonitrile, is not scientifically valid and will result in a different biological profile, altered reactivity, or failure in a crystallization-based process [2]. The quantitative evidence below demonstrates that 3-fluoro-4-methoxybenzonitrile possesses a unique combination of physical state, molecular recognition for CYP11B1, and lipophilicity, which are not replicated by its closest analogs .

Quantitative Differentiation of 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) vs. Analogs: A Scientific Selection Guide


CYP11B1 Inhibition: 3-Fluoro-4-methoxybenzonitrile Exhibits Potent Target Engagement vs. Non-Inhibitory Isomers

3-Fluoro-4-methoxybenzonitrile is a potent inhibitor of human CYP11B1 (steroid 11-beta-hydroxylase) with an IC50 of 29 nM [1]. In stark contrast, its positional isomer, 4-fluoro-3-methoxybenzonitrile, is characterized not by CYP11B1 inhibition but as an inhibitor of the efflux transporter and cytochrome P450 2D6 enzyme . This demonstrates a complete divergence in primary biological target engagement based solely on the position of the fluoro and methoxy substituents.

Medicinal Chemistry Endocrinology CYP11B1 Inhibition Structure-Activity Relationship

Melting Point as a Differentiator: Solid State Divergence Between 3-Fluoro-4-methoxybenzonitrile and its 2-Fluoro-5-methoxy Isomer

The melting point of 3-fluoro-4-methoxybenzonitrile is consistently reported in the range of 98-102 °C [1][2]. This is significantly higher than the melting point of the 2-fluoro-5-methoxy isomer, which is 77-80 °C . The 4-fluoro-3-methoxy isomer has a reported melting point of 109 °C, presenting a different solid-state form .

Process Chemistry Crystallization Purification Physical Properties

Lipophilicity (LogP) as a Differentiator: Distinct Pharmacokinetic Profile vs. 2-Fluoro-5-methoxy Isomer

3-Fluoro-4-methoxybenzonitrile has a computed LogP (XLogP3) of 1.7 [1]. While a direct experimental LogP for its isomer, 2-fluoro-5-methoxybenzonitrile, is not readily available, its distinct retention behavior and the different spatial orientation of its polar nitrile and methoxy groups relative to the hydrophobic fluorine atom suggest a significantly different partition coefficient [2]. This is a fundamental driver of membrane permeability and ADME properties.

ADME Drug Design Physicochemical Properties Lipophilicity

Application Scenarios for 3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4) Based on Its Differentiated Properties


Selective CYP11B1 Probe Development for Endocrine and Cancer Research

Given its potent and selective inhibition of human CYP11B1 with an IC50 of 29 nM, 3-fluoro-4-methoxybenzonitrile is uniquely suited as a chemical probe or lead-like starting point for research into steroid hormone biosynthesis, particularly in disorders like Cushing's syndrome or certain forms of hypertension where CYP11B1 is a key therapeutic target. The use of other 'fluoromethoxybenzonitrile' isomers would be inappropriate due to their distinct biological activity profiles, as evidenced by the efflux and CYP2D6 inhibition of the 4-fluoro-3-methoxy isomer [1].

Synthesis of Novel Ferroelectric Liquid Crystal Materials

3-Fluoro-4-methoxybenzonitrile is explicitly identified as a ferroelectric liquid crystal chiral molecule and a precursor in the synthesis of advanced liquid crystal materials, such as 4-(3′,5′-diiodophenyl)pentaerythritol triacrylate and dibenzothiophene derivatives . Its specific molecular geometry, with the fluoro and methoxy groups in the 3- and 4- positions, is crucial for inducing the desired chiral and nematic phase behaviors required in these applications [1]. The different dipole moments and molecular shapes of other isomers would result in different liquid crystalline properties or none at all.

Physicochemical Optimization of Drug Candidates via Fluorine Substitution

This compound serves as a valuable building block for introducing a precisely placed fluorine atom to modulate the properties of drug candidates. Its computed LogP of 1.7 is a key data point for medicinal chemists aiming to balance lipophilicity and solubility . The specific 3-fluoro-4-methoxy substitution pattern has been associated with optimized physicochemical and pharmacokinetic properties in fluoroanisole-containing drug candidates, a feature not guaranteed by other substitution patterns [1][2].

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